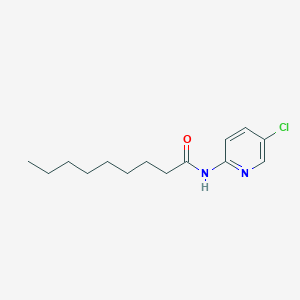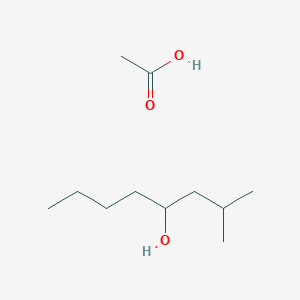![molecular formula C20H29NO B14213092 4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 548792-44-5](/img/structure/B14213092.png)
4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes a biphenyl core and a dibutylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of biphenyl derivatives with dibutylamine under specific conditions to introduce the dibutylamino group. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as acid catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to minimize byproducts and enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like acetonitrile or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .
Wissenschaftliche Forschungsanwendungen
4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The dibutylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dibutylamino)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a ketone.
4-(Dibutylamino)benzoic acid: Contains a carboxylic acid group instead of a ketone.
Dihydroxybiphenyl: Lacks the dibutylamino group but has hydroxyl groups on the biphenyl core .
Uniqueness
4’-(Dibutylamino)-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific combination of a dibutylamino group and a biphenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
548792-44-5 |
|---|---|
Molekularformel |
C20H29NO |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
3-[4-(dibutylamino)phenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H29NO/c1-3-5-14-21(15-6-4-2)19-12-10-17(11-13-19)18-8-7-9-20(22)16-18/h10-13,16H,3-9,14-15H2,1-2H3 |
InChI-Schlüssel |
GOQGORJZEKGQAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=CC(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


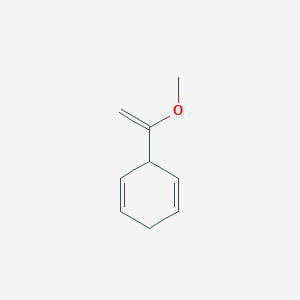
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
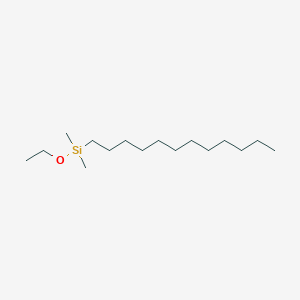
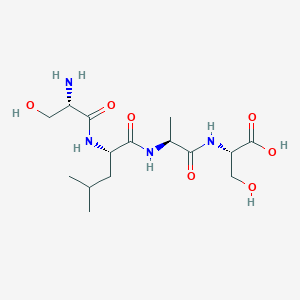
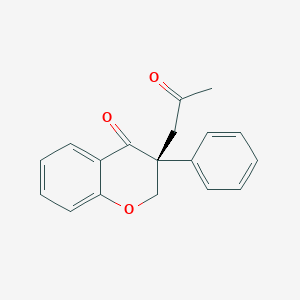
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
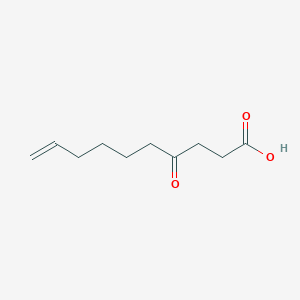
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)

